Negligible COX-2 Inhibitory Activity Distinguishes This Compound from Active COX-2 Binding Analogs
This compound demonstrates a marked lack of cyclooxygenase-2 (COX-2) inhibitory activity, with an IC50 exceeding 10,000 nM in a human recombinant enzyme assay [1]. This contrasts with many aryl-acetamide analogs, such as certain COX-2 selective inhibitors (coxibs) and other DHPM derivatives that exhibit sub-micromolar COX-2 IC50 values (e.g., celecoxib IC50 ~ 40 nM against COX-2 [2]). The >250-fold lower potency against COX-2 suggests that the oxolan-2-ylmethyl substitution sterically or electronically disfavors binding to the COX-2 active site, a feature that may be advantageous in screening cascades where COX-2-mediated effects represent confounding off-target activity [1].
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Celecoxib (typical COX-2 selective inhibitor): IC50 ~ 40 nM; Generic DHPM COX-2 inhibitors: IC50 50 - 500 nM [2] |
| Quantified Difference | >250-fold less potent than celecoxib; >20-fold less potent than low-nanomolar DHPM COX-2 inhibitors |
| Conditions | Inhibition of human recombinant COX-2 using arachidonic acid as substrate; incubation 5 min [1] |
Why This Matters
Demonstrates that this compound does not carry the COX-2 off-target liability common to many heterocyclic acetamides, reducing the risk of confounding anti-inflammatory or cardiovascular signals in phenotypic screens.
- [1] BindingDB Entry BDBM50591341 (CHEMBL5177372). Affinity Data: COX-2 IC50 > 10,000 nM. ChEMBL/Universitat De Barcelona. View Source
- [2] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. 1997;40(9):1347-1365. View Source
